N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Description
This compound is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group, a methylfuran-2-carboxamide moiety, and a sulfanyl-linked oxoethyl-dihydropyrazole unit bearing 4-fluorophenyl and thiophen-2-yl groups. The bromophenyl and fluorophenyl substituents may enhance lipophilicity and membrane penetration, while the thiophene and furan rings could contribute to π-π interactions in target binding .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22BrFN6O3S2/c30-19-7-11-21(12-8-19)36-26(16-32-28(39)24-3-1-13-40-24)33-34-29(36)42-17-27(38)37-23(18-5-9-20(31)10-6-18)15-22(35-37)25-4-2-14-41-25/h1-14,23H,15-17H2,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSZXORHLHKDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22BrFN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide exhibits significant biological activity that has garnered attention in medicinal chemistry. This article synthesizes findings from various studies focusing on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's complex structure includes multiple pharmacophores that contribute to its biological activity. The molecular formula is C23H21BrF2N5O3S, with a molecular weight of approximately 540.41 g/mol. The presence of bromine and fluorine atoms suggests potential interactions with biological targets through halogen bonding and hydrophobic effects.
Biological Activity Overview
Research indicates that this compound demonstrates a range of biological activities, including:
-
Antimicrobial Activity :
- Several derivatives of similar structures have shown effective antimicrobial properties against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The incorporation of the thiophene and triazole moieties enhances the antimicrobial efficacy due to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .
-
Anticancer Potential :
- Compounds with similar structural characteristics have been investigated for their anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites on enzymes such as α-amylase, leading to inhibition of enzymatic activity.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural changes that lead to cell lysis.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer | |
| Enzyme Inhibition | Inhibits α-amylase |
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives similar to the target compound demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against resistant bacterial strains .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several synthesized derivatives (Table 1):
Key Observations :
- Substituent Impact : The target compound’s dihydropyrazole-thiophene unit distinguishes it from analogues with pyridine or simpler aryl groups. Thiophene’s electron-rich nature may enhance binding to enzymes with hydrophobic pockets, while pyridine derivatives (e.g., ) could improve solubility via hydrogen bonding .
- Bromophenyl vs.
- Sulfanyl Linkers : The sulfanyl group in all compounds facilitates S-alkylation reactions during synthesis (e.g., coupling with α-halogenated ketones) and may contribute to redox-modulating activity .
Q & A
Q. Optimization strategies :
- Use kinetic studies (e.g., TLC monitoring) to adjust reaction times and temperatures.
- Employ coupling agents like EDCI/HOBt for amide bond formation to reduce racemization .
Basic: Which spectroscopic techniques are most effective for structural characterization?
- NMR : 1H/13C NMR can resolve the thiophene (δ 6.8–7.5 ppm), furan (δ 7.2–7.6 ppm), and dihydropyrazole (δ 3.1–3.5 ppm for CH2) environments. 19F NMR identifies fluorophenyl groups (δ -110 to -120 ppm) .
- HRMS : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular weight and fragmentation patterns, particularly for the bromophenyl (m/z 157/159) and fluorophenyl (m/z 95) substituents .
- X-ray crystallography : Resolves stereochemistry of the dihydropyrazole ring and confirms sulfanyl-ether linkage geometry .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Q. Methodological approach :
- Analog synthesis : Replace substituents (e.g., 4-bromophenyl → 4-chlorophenyl) to assess halogen effects on bioactivity .
- Bioassays : Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) with IC50 determinations .
- Computational modeling :
Data interpretation : Compare IC50 shifts with structural variations to isolate key pharmacophores. For example, replacing the furan with thiophene may reduce potency, indicating furan’s role in π-π stacking .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Case example : If one study reports anti-inflammatory activity (IC50 = 2 μM) while another shows no effect:
- Replicate conditions : Ensure identical assay protocols (e.g., LPS-induced inflammation in RAW264.7 cells vs. primary macrophages) .
- Purity verification : Confirm compound stability under assay conditions (e.g., HPLC post-incubation to detect degradation) .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., COX-2 vs. off-target kinases) .
Statistical tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across datasets .
Advanced: What computational strategies predict non-covalent interactions influencing binding?
- DFT calculations : Analyze electrostatic potentials of the bromophenyl and fluorophenyl groups to assess halogen-bonding propensity .
- MD simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to identify stable binding poses and key residues (e.g., Arg120 in COX-2) .
- QTAIM analysis : Map bond critical points to quantify hydrogen bonds between the carboxamide and receptor backbone NH groups .
Advanced: How can researchers design derivatives to improve metabolic stability?
- Metabolic hotspots : Identify labile sites (e.g., dihydropyrazole oxidation) via microsomal stability assays .
- Derivatization :
- In silico ADMET : Use SwissADME to predict logP (<5) and CYP2D6 inhibition risks .
Advanced: What experimental and theoretical methods elucidate the role of the sulfanyl-ethyl linker?
- SAR studies : Synthesize analogs with methylene (CH2) or ether (O) linkers to compare potency .
- Crystallography : Resolve X-ray structures to measure bond lengths (e.g., S–C = ~1.8 Å) and torsional angles affecting conformational flexibility .
- DFT-based NCI plots : Visualize non-covalent interactions (e.g., van der Waals forces) between the linker and hydrophobic protein pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
